Product packaging for 6-Methoxy-3-methylpicolinic acid(Cat. No.:CAS No. 1211579-02-0)

6-Methoxy-3-methylpicolinic acid

Cat. No.: B1650875
CAS No.: 1211579-02-0
M. Wt: 167.16
InChI Key: SNHJPJPXGPVKHM-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylpicolinic acid (CAS 1211579-02-0) is a high-purity picolinic acid derivative with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol. This compound is a valuable building block in medicinal chemistry and materials science research, particularly in the development of novel metal complexes and functional materials. As a derivative of pyridine-2-carboxylic acid, this compound is of significant interest in the design of non-linear optical (NLO) materials. Research on analogous picolinic acid complexes has demonstrated their prominent first and second hyperpolarizability, making them promising candidates for applications in optical data storage, optical switching, and laser devices . The methoxy and methyl functional groups on the heterocyclic ring can be utilized to fine-tune the electronic properties and metal-binding characteristics of the resulting complexes . Furthermore, picolinic acid derivatives are extensively studied as metal-binding pharmacophores (MBPs) in metalloenzyme inhibitor design. The donor N and O atoms allow effective coordination with metal ions, such as Zn(II), in enzyme active sites . This mechanism is crucial for research into inhibitors for metalloenzymes like the New Delhi Metallo-β-lactamase (NDM-1), a bacterial enzyme responsible for antibiotic resistance . Research Use Only; not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1650875 6-Methoxy-3-methylpicolinic acid CAS No. 1211579-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJPJPXGPVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259504
Record name 6-Methoxy-3-methyl-2-pyridinecarboxylic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211579-02-0
Record name 6-Methoxy-3-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211579-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxy 3 Methylpicolinic Acid and Analogues

Established Synthetic Routes to Picolinic Acid Derivatives

The synthesis of the picolinic acid scaffold is well-documented, with numerous methods developed to access a wide array of substituted analogues. These strategies range from biocatalytic processes to classical multi-step organic transformations, providing a versatile toolbox for chemists.

Enzymatic and Catalytic Approaches in Picolinic Acid Synthesis

The pursuit of greener and more efficient chemical processes has led to the exploration of enzymatic and advanced catalytic methods for producing pyridine (B92270) carboxylic acids. Nature itself provides examples of picolinic acid synthesis; it is a catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway, hinting at complex enzymatic machinery for its formation. wikipedia.org In the realm of biotechnology, natural products like the antibiotics fusaric acid and pyridomycin, which contain a picolinic acid core, are synthesized through microbial fermentation, showcasing nature's enzymatic pathways. nih.gov

Beyond biocatalysis, heterogeneous catalysts have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives. For instance, a metal-organic framework, UiO-66-N(Zr)-N(CH2PO3H2)2, has been successfully employed as a recyclable catalyst in a multi-component reaction to produce these derivatives, highlighting the influence of reaction conditions and catalyst structure on the outcome. researchgate.net

Regioselective Halogenation Strategies

Halogenated pyridines are crucial intermediates, as the halogen atom serves as a versatile handle for subsequent cross-coupling or nucleophilic substitution reactions. However, the direct halogenation of the electron-deficient pyridine ring via electrophilic aromatic substitution is challenging and often requires harsh conditions, leading to poor regioselectivity. chemrxiv.org

To overcome these limitations, several strategies have been developed:

Pyridine N-Oxide Activation : A common approach involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. acs.orgresearchgate.net This activation facilitates deoxygenative nucleophilic halogenation, where reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can install a halogen, typically at the C2-position, under mild conditions. acs.org This method provides a practical route to various 2-halo-substituted pyridines. acs.orgresearchgate.net

Zincke Imine Intermediates : For achieving 3-selectivity, a method involving the transformation of pyridines into reactive Zincke imine intermediates has been developed. chemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org

Phosphine Reagents : Designed heterocyclic phosphines can be installed at the 4-position of pyridines to form phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles in a process analogous to a nucleophilic aromatic substitution (SNAr) pathway, providing selective access to 4-halopyridines. acs.org

Reagent/MethodTarget PositionSubstrateKey Features
POCl₃ / Oxalyl Chloride C2Pyridine N-OxideMild conditions, high regioselectivity for the C2 position. acs.org
Zincke Imine Intermediate C3PyridineRing-opening/closing sequence enables high 3-selectivity. chemrxiv.org
Designed Phosphines C4PyridineForms a phosphonium salt at C4, which is then displaced by a halide. acs.org
Elemental Halides / Lewis Acids C3 (typically)PyridineHarsh conditions, often results in mixtures of regioisomers. chemrxiv.org

Multi-Step Organic Transformations from Simpler Pyridine Precursors

Complex picolinic acid derivatives are often constructed through sequential, multi-step transformations starting from simpler, more readily available pyridine precursors. A typical laboratory-scale synthesis of the parent picolinic acid involves the oxidation of 2-methylpyridine (B31789) (α-picoline) with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org

Building upon this, more complex derivatives can be synthesized. For example, a multi-step sequence starting from picolinic acid can yield aminopicolinic acid derivatives. This can involve converting the carboxylic acid to an ester, followed by halogenation of the pyridine ring (e.g., iodination) to introduce a reactive handle. This handle then enables further functionalization, such as through Sonogashira coupling reactions, followed by hydrolysis of the ester to regenerate the picolinic acid. umsl.edu The synthesis of nicotinic acid (an isomer of picolinic acid) can be achieved via gas-phase oxidation of 3-picoline or through cyclization of acyclic precursors like 2-methylpentane-1,5-diamine followed by dehydrogenation. nih.gov These examples underscore the modularity of pyridine chemistry, where functional groups can be introduced and manipulated in a stepwise fashion to build molecular complexity.

Targeted Synthesis of 6-Methoxy-3-methylpicolinic Acid

Development of Novel Synthetic Pathways to Introduce Methoxy (B1213986) and Methyl Functionalities

The introduction of methoxy and methyl groups onto a pyridine ring en route to a picolinic acid derivative relies on established, yet carefully chosen, chemical reactions. The synthesis of related structures provides a blueprint for how these functionalities can be installed.

A key strategy often involves starting with a precursor that already contains some of the required substituents or can be selectively functionalized. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates that a 2,6-dihalopyridine derivative can be selectively substituted. nih.gov Reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can provide the 2-methoxy derivative as the main product, showcasing a regioselective nucleophilic aromatic substitution (SNAr). nih.gov

Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline illustrates a cyclization strategy where the methoxy group is carried over from the starting material. researchgate.netatlantis-press.com Such approaches, where the pyridine or quinoline (B57606) ring is constructed from an appropriately substituted aniline, are powerful for controlling the final substitution pattern.

Strategies for Controlled Regioselective Functionalization of the Pyridine Ring

Achieving the desired 2,3,6-substitution pattern of this compound necessitates robust control over the regioselectivity of each synthetic step. The electronic properties of the pyridine ring, which is inherently electron-deficient, govern its reactivity. Substituents already on the ring further modulate this reactivity, directing subsequent transformations.

A plausible synthetic approach could begin with a 2-chloro-3-methylpyridine (B94477) derivative. The key steps would involve:

Introduction of the Methoxy Group : The 6-position of a 2-chloropyridine (B119429) is activated toward nucleophilic attack. A nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide would be a standard method to install the methoxy group at the C6 position, displacing a suitable leaving group like a halide. The regioselectivity of substitutions on dihalopyridines can be highly dependent on the solvent and the specific nucleophile used. nih.gov

Formation of the Carboxylic Acid : The carboxylic acid at the C2 position is most commonly generated via the oxidation of a methyl group. Therefore, a likely precursor would be 6-methoxy-2,3-dimethylpyridine. The oxidation of the 2-methyl group to a carboxylic acid would need to be performed selectively, a known challenge in molecules with multiple alkyl side chains. Alternatively, the carboxylic acid functionality could be introduced via lithiation at the 2-position followed by quenching with carbon dioxide, a common strategy for functionalizing the position adjacent to the ring nitrogen.

Controlling Functionalization : The use of blocking groups is a powerful strategy to direct functionalization to a specific, otherwise less reactive, position. nih.gov For example, a temporary blocking group at the C4 position can be used to steer Minisci-type radical alkylations specifically to that site. nih.gov While not directly applicable to the synthesis of the title compound, this principle of temporarily deactivating certain positions to force a reaction at the desired site is a cornerstone of modern heterocyclic chemistry.

The synthesis of a closely related compound, a picolinamide (B142947) derivative, involved treating a 3-bromo-picoline with aqueous ammonia (B1221849) in the presence of a copper catalyst to install an amino group, which could then be further modified. google.com This highlights the use of metal catalysis to facilitate functionalization that might otherwise be difficult.

Precursor TypeKey TransformationTarget FunctionalityRelevant Findings
Dihalopyridine ester Nucleophilic Aromatic Substitution (SNAr) with NaOMeMethoxy groupReaction with methyl 2,6-dichloropyridine-3-carboxylate yields the 2-methoxy product. nih.gov
Substituted Aniline Ring CyclizationMethoxy-substituted ringSynthesis of 6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline. researchgate.netatlantis-press.com
2-Methylpyridine (Picoline) Oxidation with KMnO₄Carboxylic Acid at C2A standard laboratory method for creating the picolinic acid core. orgsyn.org
Functionalized Picoline Catalytic AminationAmino group for further modificationCopper-catalyzed amination of a bromopicoline derivative. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing impurities. This involves a systematic study of various parameters that can influence the reaction's outcome, including the choice of solvent, reaction temperature, and the stoichiometric ratios of the reactants.

In the context of synthesizing substituted picolinic acids, a variety of solvents can be employed, each with its own set of advantages and disadvantages. For instance, in reactions involving nucleophilic substitutions on the pyridine ring, the polarity of the solvent can play a significant role. A study on the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighted the importance of the solvent in achieving regioselectivity. The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) primarily yielded the 2-methoxy product. rsc.org However, conducting a similar reaction in N,N-dimethylformamide (DMF) or methanol (B129727) resulted in a high degree of regioselectivity for substitution at the 6-position. rsc.org This suggests that for the synthesis of this compound, where the methoxy group is at the 6-position, polar aprotic solvents like DMF could be advantageous in directing the substitution to the desired position, potentially leading to higher yields and purity.

The solubility of picolinic acid itself has been studied in different solvents, with findings indicating high solubility in polar protic solvents like water and ethanol, and lower solubility in acetonitrile. mdpi.comresearchgate.net While this pertains to the final product, the solubility of the starting materials and intermediates in the chosen solvent system is equally important for an efficient reaction.

The following interactive table illustrates the hypothetical effect of different solvent systems on the yield and purity of this compound, based on general principles and data from related syntheses.

Solvent SystemDielectric Constant (Approx.)Expected Predominant ProductHypothetical Yield (%)Hypothetical Purity (%)
N,N-Dimethylformamide (DMF)37This compound8598
Methanol (MeOH)33This compound7895
Tetrahydrofuran (THF)7.6Mixture of isomers6070
Dichloromethane (CH₂Cl₂)9.1Mixture of isomers5565
Toluene2.4Low conversion2050

This table is illustrative and based on trends observed in the synthesis of analogous compounds. Actual results may vary.

Temperature is a critical parameter in chemical reactions, influencing both the reaction rate and the product distribution. For the synthesis of this compound, controlling the temperature is essential to ensure the desired reaction proceeds at a reasonable rate without leading to decomposition or the formation of unwanted byproducts. For instance, in the synthesis of a similar compound, 6-methoxypyridazine-3-carboxylic acid, the oxidation step was carried out at a temperature range of 20-80 °C, while the subsequent methoxylation was performed at reflux. google.com This indicates that different steps in the synthesis may require different optimal temperatures.

The stoichiometry of the reactants, which is the molar ratio of the starting materials, is another key factor to optimize. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate the purification process. Therefore, a careful adjustment of the stoichiometric ratios is necessary to achieve the best balance between high conversion of the limiting reactant and the purity of the final product.

For example, in a hypothetical synthesis of this compound from a di-chlorinated precursor, the ratio of the precursor to the methoxylating agent (e.g., sodium methoxide) would need to be carefully controlled to favor the mono-substitution at the desired position.

The interactive table below presents a hypothetical optimization of temperature and stoichiometric ratios for a key step in the synthesis of this compound.

EntryTemperature (°C)Stoichiometric Ratio (Precursor:Reagent)Hypothetical Yield (%)Hypothetical Purity (%)
1251:1.16580
2501:1.17892
3801:1.18290
4501:1.58885
5501:2.09075

This table is illustrative and based on general principles of chemical synthesis. Actual results may vary.

By systematically varying these conditions, it is possible to identify the optimal set of parameters that provide the highest yield and purity of this compound, making the synthetic process more efficient and cost-effective.

Advanced Spectroscopic and Crystallographic Investigations of 6 Methoxy 3 Methylpicolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 6-Methoxy-3-methylpicolinic acid is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show two signals for the protons on the pyridine (B92270) ring. Due to their positions relative to the nitrogen and the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing carboxylic acid group, their chemical shifts can be estimated. The methyl and methoxy groups should appear as sharp singlets in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, and its observation can sometimes be complicated by solvent exchange.

Based on established chemical shift ranges for similar structures, the following assignments are predicted. organicchemistrydata.orgchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-47.3 - 7.5Doublet (d)1H
H-57.8 - 8.0Doublet (d)1H
-COOH12.0 - 13.0Broad Singlet (br s)1H
-OCH₃3.9 - 4.1Singlet (s)3H
-CH₃2.3 - 2.5Singlet (s)3H

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the pyridine ring carbons and one each for the methyl, methoxy, and carboxylic acid carbons. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the positions of the substituents. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum.

Predicted chemical shifts are based on typical values for substituted pyridines and related functional groups. mdpi.comwisc.edu

Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-COOH)160 - 165
C-3 (C-CH₃)135 - 140
C-4120 - 125
C-5138 - 142
C-6 (C-OCH₃)162 - 166
-COOH168 - 172
-OCH₃53 - 56
-CH₃18 - 22

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid's hydrogen-bonded dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. The C-O stretching vibrations for the ether (methoxy) and carboxylic acid groups would appear in the 1320-1000 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations are anticipated just above and below 3000 cm⁻¹, respectively. Vibrations corresponding to the pyridine ring structure (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ region.

While experimental Raman data was not found, it would be expected to complement the IR data, particularly for the symmetric vibrations of the pyridine ring.

Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretchCarboxylic Acid2500 - 3300Broad, Strong
C-H stretchAromatic & Aliphatic2850 - 3100Medium
C=O stretchCarboxylic Acid1680 - 1720Strong
C=C, C=N stretchPyridine Ring1400 - 1600Medium-Strong
C-O stretchEther & Carboxylic Acid1000 - 1320Medium-Strong

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₉NO₃, giving it a precise molecular weight of approximately 167.0582 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 167. The fragmentation is likely to proceed through several key pathways. A primary fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 152. Another common fragmentation for methoxy-aromatic compounds is the loss of a methoxy radical (•OCH₃), resulting in a peak at m/z 136. The loss of the entire carboxylic acid group (•COOH) would yield a fragment at m/z 122. Decarboxylation, the loss of a neutral CO₂ molecule, is also a highly probable pathway for picolinic acids, which would produce an ion at m/z 123.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonIdentity of Lost Fragment
167[C₈H₉NO₃]⁺Molecular Ion ([M]⁺)
152[M - CH₃]⁺Methyl radical
136[M - OCH₃]⁺Methoxy radical
123[M - CO₂]⁺Carbon dioxide
122[M - COOH]⁺Carboxyl radical

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique would allow for the unambiguous confirmation of the substitution pattern on the pyridine ring and reveal how the molecules pack in the solid state. It would be expected that the carboxylic acid groups form intermolecular hydrogen-bonded dimers, a common supramolecular motif for this functional group.

However, a thorough search of public scientific databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed experimental analysis of its solid-state molecular and supramolecular structure is not possible at this time.

Computational and Theoretical Chemistry of 6 Methoxy 3 Methylpicolinic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 6-methoxy-3-methylpicolinic acid, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its structural and electronic properties. Such studies are crucial for understanding its reactivity, stability, and potential interactions.

Optimization of Molecular Conformations and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the pyridine (B92270) ring. The rotation around the C2-C(OOH) and C6-O(CH3) single bonds would lead to different conformers.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Upon geometry optimization using DFT, a detailed analysis of the bond lengths, bond angles, and dihedral angles would provide a precise three-dimensional representation of this compound.

Table 1: Predicted Bond Lengths and Angles for this compound (Hypothetical Data Based on Similar Structures)

ParameterPredicted Value
Bond Lengths (Å)
C2-C7 (Carboxylic Acid)1.51
C7=O81.22
C7-O91.35
O9-H100.97
C6-O11 (Methoxy)1.36
O11-C12 (Methyl)1.43
C3-C13 (Methyl)1.52
Bond Angles (°)
C3-C2-C7121.0
C2-C7=O8124.0
C2-C7-O9114.0
C5-C6-O11125.0
C6-O11-C12118.0
Dihedral Angles (°)
N1-C2-C7-O8~0 or ~180
C5-C6-O11-C12~0 or ~180

Note: This data is hypothetical and serves as an illustration. Actual values would require specific DFT calculations.

The bond lengths within the pyridine ring are expected to show some deviation from a perfect aromatic system due to the influence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The C-N bonds will likely be shorter than typical C-C single bonds but longer than C=N double bonds.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are essential for understanding the electronic nature of a molecule, which governs its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy group. The LUMO is likely to be distributed over the carboxylic acid group and the pyridine ring, particularly the nitrogen atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential6.5
Electron Affinity1.8

Note: This data is hypothetical and requires specific quantum chemical calculations for verification.

Electron Density Distribution and Electrostatic Potential Surface Mapping

The electron density distribution reveals how electrons are shared among the atoms in the molecule. An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic and methoxy groups, as well as the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making it susceptible to nucleophilic attack.

Prediction and Analysis of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be of significant interest.

DFT calculations can compute the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR and Raman spectra. The calculated NMR chemical shifts (¹H and ¹³C) can also be correlated with experimental data to confirm the molecular structure.

Solvent Effects on Electronic Structure and Reactivity Descriptors

Chemical reactions and properties are profoundly influenced by the solvent environment. Computational models can simulate these effects, providing insight into how a molecule like this compound would behave in different media.

Implicit or continuum solvation models are computationally efficient methods for studying solvent effects. mdpi.com Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) treat the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orggithub.io The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. preprints.org

These models are used to compute solvation free energies, study the stability of different conformers in solution, and predict how reaction barriers and electronic properties (like UV-Vis spectra) change from the gas phase to a solvent. scielo.brresearchgate.net For this compound, PCM or SMD calculations could predict its solubility and stability in various solvents, from nonpolar (like benzene) to polar protic (like water or methanol), by accounting for the solvent's dielectric constant. github.ioacs.org

While continuum models are powerful, they average out specific, short-range interactions. researchgate.net Explicit solvent models address this by including a number of individual solvent molecules around the solute in the quantum mechanical calculation. wikipedia.org This approach is computationally more demanding but is essential for studying processes where direct solvent participation is critical, such as hydrogen bonding. nih.gov

For this compound, specific interactions are crucial. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), and the pyridine nitrogen is a hydrogen bond acceptor. In a protic solvent like water, explicit water molecules would form strong hydrogen bonds at these sites. mdpi.com A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the solute and immediate solvent molecules are treated with QM and the bulk solvent with MM, can effectively model these specific interactions and their influence on the molecule's conformation and reactivity. nih.gov

Global Reactivity Descriptors and Reactivity Site Prediction

Global reactivity descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Potential (μ) : Related to the negative of electronegativity, it measures the "escaping tendency" of electrons from a system. A higher chemical potential suggests a better nucleophile. It is calculated as: μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. ias.ac.in A large HOMO-LUMO gap corresponds to a high hardness, indicating greater stability and lower reactivity. nih.gov It is calculated as: η ≈ (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. nih.govresearchgate.net It is defined as: ω = μ² / (2η)

For this compound, these descriptors would provide a quantitative measure of its stability and reactivity, allowing for comparison with other related compounds. researchgate.netdergipark.org.tr

Illustrative Data: The following table provides representative values for these descriptors for a generic pyridine carboxylic acid derivative, calculated at the DFT level.

Descriptor Symbol Typical Calculated Value (eV) Interpretation
HOMO EnergyE_HOMO-6.5Energy of the highest occupied orbital
LUMO EnergyE_LUMO-1.5Energy of the lowest unoccupied orbital
Chemical Potentialμ-4.0Tendency to donate electrons
Chemical Hardnessη2.5Resistance to charge transfer; stability
Electrophilicity Indexω3.2Propensity to accept electrons

Note: This data is for a representative molecule and serves as an illustrative example.

Exploration of Nonlinear Optical (NLO) Properties

Research into the nonlinear optical properties of a material is crucial for understanding its potential applications in technologies such as optical switching, data storage, and frequency conversion. These properties are fundamentally linked to the molecular structure and electronic characteristics of the compound. The response of a molecule to an applied electric field is described by its polarizability and hyperpolarizabilities.

Calculation of First and Second Hyperpolarizability

The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the nonlinear response of a molecule to an external electric field. These values are critical indicators of a material's potential for second-harmonic generation (SHG) and third-harmonic generation (THG), respectively. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict these properties. These calculations typically involve optimizing the molecular geometry and then applying a finite field approach or using time-dependent DFT (TD-DFT).

Despite the availability of these powerful theoretical tools, a specific investigation into the first and second hyperpolarizability of This compound has not been reported in the accessible scientific literature. Consequently, no data tables or detailed research findings on this topic can be provided.

Coordination Chemistry and Metal Complexation of 6 Methoxy 3 Methylpicolinic Acid

Ligand Design Principles for Picolinic Acid Derivatives as Chelating Agents

Picolinic acid and its derivatives are prominent in coordination chemistry due to their ability to act as effective chelating agents. nih.gov Their structural and electronic characteristics make them versatile for forming stable complexes with a variety of metal ions. nih.gov The fundamental design principle lies in the arrangement of donor atoms. Picolinic acid features a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position. wikipedia.org This arrangement allows it to act as a bidentate ligand, coordinating to a metal center through the nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. odinity.comnih.gov

The chelation effect, where a polydentate ligand binds to a central metal atom at two or more points, results in complexes that are significantly more stable than those formed with comparable monodentate ligands. nih.gov For picolinic acid derivatives, this stability is a key feature. The parent molecule, picolinic acid, is a catabolite of the amino acid tryptophan and acts as a bidentate chelating agent for essential elements like chromium, zinc, manganese, copper, and iron in the human body. wikipedia.org

Substituents on the pyridine ring, such as the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups in 6-Methoxy-3-methylpicolinic acid, play a crucial role in modulating the ligand's properties. The methoxy group at the 6-position is electron-donating, which can enhance the electron density on the pyridine ring and potentially influence the basicity of the nitrogen donor atom. The methyl group at the 3-position can introduce steric bulk, which may affect the coordination geometry and the accessibility of the metal center. These modifications allow for the fine-tuning of the ligand's electronic and steric properties to favor complexation with specific metal ions or to enforce particular coordination environments. nih.gov For instance, incorporating bulky groups can create a sterically hindered environment around the metal center, altering both the primary and secondary coordination spheres. nih.gov

Furthermore, the design of more complex picolinate-based ligands, such as tripodal chelators with multiple picolinate (B1231196) arms, has been explored to achieve higher stability and specific coordination geometries, like the octahedral geometry observed in Gallium(III) complexes. acs.org The versatility of the picolinate scaffold allows for its incorporation into polydentate ligands designed for specific applications, including targeted alpha therapy with radionuclides like Actinium-225. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with picolinic acid derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.infojocpr.com A common method is the direct reaction of the picolinic acid derivative with a hydrated metal chloride or acetate (B1210297) in a molar ratio, often in an alcoholic medium like methanol (B129727) or ethanol. nih.govajol.infojocpr.com The reaction mixture is typically stirred, sometimes with heating or refluxing, to facilitate the formation of the complex, which may precipitate from the solution as a colored solid. ajol.infojocpr.com

Characterization of these newly synthesized complexes is carried out using a suite of analytical techniques. Elemental analysis is used to determine the empirical formula of the complex. ajol.inforesearchgate.net Spectroscopic methods are essential for elucidating the structure and bonding. Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups. odinity.comajol.info UV-Visible spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry around the metal center. jocpr.comorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand environment in diamagnetic complexes. ajol.info For paramagnetic complexes, other techniques like Electron Spin Resonance (ESR) spectroscopy may be employed. orientjchem.org

Formation of Monomeric and Polymeric Coordination Compounds

Picolinic acid derivatives can form both monomeric and polymeric coordination compounds, depending on the coordination mode of the ligand and the nature of the metal ion. In simple monomeric complexes, the picolinate ligand typically acts as a bidentate N,O-chelator, binding to a single metal center. ajol.info An example is the formation of mononuclear complexes of the type [M(L)(H₂O)₂], where M is a divalent metal like Co(II), Ni(II), or Zn(II), and L is a dipicolinate ligand. ajol.info

However, the carboxylate group of the picolinate ligand has the potential to bridge between two metal centers, leading to the formation of polymeric structures. This bridging can occur in several ways, giving rise to one-dimensional, two-dimensional, or three-dimensional coordination polymers. For instance, samarium(III) complexes with picolinic acid have been shown to form one-dimensional polymeric chains where the picolinate ligands exhibit both chelating and bridging coordination modes. researchgate.net The ability of the picolinate ligand to adopt various coordination modes, including chelation and bridging, is a key factor in the structural diversity of its metal complexes. researchgate.netresearchgate.net

Complexation with Diverse Metal Ions (e.g., Co, Cu, Ni, Zn, Fe, Ag, Cr, V, Ga)

Picolinic acid and its derivatives form stable complexes with a wide array of transition metal ions. The stability and structure of these complexes are influenced by factors such as the nature of the metal ion (size, charge, and electronic configuration) and the specific substituents on the picolinic acid ligand.

Below is a summary of complexation with various metal ions as reported in the literature for picolinic acid and its derivatives.

Metal IonCoordination Environment/ObservationsReference(s)
Cobalt (Co) Octahedral geometry is common. In some mixed ligand complexes, the coordination sphere consists of two picolinate ligands and another bidentate nitrogen ligand. orientjchem.orgnih.gov
Copper (Cu) Often forms square planar or distorted octahedral complexes due to the Jahn-Teller effect. The complexes are typically blue or green. odinity.comorientjchem.org
Nickel (Ni) Typically forms octahedral complexes. The stability of Ni(II) complexes with picolinic acid derivatives is generally high. orientjchem.orgscielo.org.pescielo.org.pe
Zinc (Zn) Forms stable complexes, often with tetrahedral or octahedral geometry. Zinc picolinate complexes are of interest for their biological relevance. orientjchem.orgscielo.org.pescielo.org.peresearchgate.net
Iron (Fe) Forms complexes with both Fe(II) and Fe(III). The ligand 2-hydroxy-6-methylpyridine-3-carboxylic acid has been used for the detection of Fe(III). nih.gov
Silver (Ag) Ag(II) picolinate has been synthesized and characterized, showing close similarity in molecular geometry to its Cu(II) analogue. odinity.com
Chromium (Cr) Picolinic acid is a known chelating agent for chromium in the human body. wikipedia.org
Vanadium (V) Vanadium-picolinate complexes have been investigated for their potential insulin-like properties. researchgate.net
Gallium (Ga) Forms stable, hexa-coordinated complexes with a distorted octahedral geometry, often with tripodal picolinate ligands. These are being explored for therapeutic applications. acs.orgnih.gov

The order of stability constants for bivalent transition metal complexes with 2-hydroxy-6-methylpyridine-3-carboxylic acid was found to be Cu > Zn > Fe > Ni > Co > Mn. nih.gov This trend is largely consistent with the Irving-Williams series.

Structural Elucidation of Metal-Picolinate Complexes

Determination of Coordination Geometries and Ligand Binding Modes

X-ray crystallography has revealed a variety of coordination geometries for metal-picolinate complexes. Octahedral geometry is frequently observed, particularly for metals like Co(II), Ni(II), and Ga(III). orientjchem.orgnih.govnih.gov For instance, in a Gallium(III) picolinate complex, the metal ion is bound to three bidentate picolinate ligands in a distorted octahedral geometry. nih.gov In some manganese complexes, a pentagonal bipyramidal coordination environment has been observed, where the ligand's donor atoms and a coordinated water molecule surround the Mn²⁺ ion. rsc.org

The picolinate ligand can adopt several binding modes. The most common is the (N,O)-bidentate chelate mode, forming a five-membered ring with the metal ion. researchgate.net However, other modes are possible, including bridging modes where the carboxylate group links two different metal centers, contributing to the formation of coordination polymers. researchgate.net A comprehensive search of the Cambridge Structural Database (CSD) has identified numerous coordination modes for picolinate-based ligands, highlighting their versatility. researchgate.net The specific mode adopted depends on factors like the metal-to-ligand ratio, the presence of other ligands, and the reaction conditions.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide crucial evidence for the coordination of the picolinate ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of a metal-picolinate complex shows characteristic shifts compared to the free ligand. The strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group in the free ligand is replaced by two distinct bands for the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. Furthermore, changes in the vibrational modes of the pyridine ring confirm the involvement of the pyridine nitrogen in coordination. odinity.comajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal picolinate complexes display bands corresponding to two main types of electronic transitions: d-d transitions (ligand-field transitions) and charge-transfer transitions. The d-d transitions, which occur in the visible region, are typically weak and provide information about the coordination geometry and the ligand field splitting energy. odinity.comorientjchem.org For example, the brilliant blue color of copper(II) picolinate is due to a ligand-field band at approximately 600 nm. odinity.com Charge-transfer bands, which are much more intense, usually occur in the ultraviolet region and result from the transfer of electrons between the metal and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT). odinity.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ga(III)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons on the pyridine ring and the substituents are altered upon complexation due to changes in the electronic environment. ajol.infoorientjchem.org For example, a downfield shift of the proton signals in the complex compared to the free ligand suggests coordination. orientjchem.org

Stability and Thermodynamics of Metal-Picolinate Complex Formation

The stability of metal complexes is a critical factor in their potential applications and is quantified by stability constants (log K). While specific stability constants for this compound are not readily found, extensive data exists for the parent compound, picolinic acid, and other derivatives. These data provide a valuable framework for understanding the expected behavior of this compound.

The stability of metal-picolinate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in the stability constants of various picolinic acid derivatives. For instance, studies on 2-hydroxy-6-methylpyridine-3-carboxylic acid show the order of stability constants for bivalent transition metal complexes to be Cu > Zn > Fe > Ni > Co > Mn. nih.gov

The thermodynamic parameters of complex formation, such as enthalpy (ΔH) and entropy (ΔS), provide deeper insight into the nature of the metal-ligand bonding. The formation of metal-picolinate complexes is typically an exothermic process, as indicated by negative enthalpy changes. scispace.comrdd.edu.iq This is attributed to the formation of strong coordinate bonds. The chelate effect, resulting from the bidentate coordination of the picolinate ligand, leads to a favorable entropy change, further contributing to the stability of the complexes. oakwoodchemical.com

Below are interactive tables summarizing stability constants for various picolinic acid derivatives with different metal ions, which can serve as a reference for estimating the properties of this compound complexes.

Table 1: Stepwise Stability Constants (log K) of Picolinic Acid Metal Complexes

Metal Ionlog K1log K2log K3Conditions
Cu(II)7.96.7-25 °C, 0.1 M NaClO4
Ni(II)6.96.04.825 °C, 0.1 M NaClO4
Co(II)6.15.24.125 °C, 0.1 M NaClO4
Zn(II)5.85.1-25 °C, 0.1 M NaClO4
Fe(II)5.44.5-25 °C, 0.1 M NaClO4
Mn(II)4.53.5-25 °C, 0.1 M NaClO4

Note: Data is for the parent picolinic acid and is intended to be illustrative. The stability constants for this compound may vary due to electronic and steric effects.

Table 2: Thermodynamic Parameters for the Formation of Np(V)-Picolinate Complexes at 298 K

ReactionΔH (kJ/mol)ΔS (J/mol·K)
NpO2+ + L- ⇌ NpO2L-15.7 ± 2.5-
NpO2+ + 2L- ⇌ NpO2L2--13.7 ± 1.3-

L- represents the picolinate anion. Data from studies on neptunyl(V) complexation with picolinate. rdd.edu.iq

Research on the Role of Picolinic Acid Derivatives in Metal Ion Sequestration and Cellular Transport Mechanisms

Picolinic acid and its derivatives have been extensively studied for their role in metal ion sequestration and as facilitators of cellular transport. Picolinic acid is a natural metabolite of tryptophan in the human body and is thought to play a role in the absorption of essential metal ions like zinc and iron from the intestine.

The ability of picolinic acid derivatives to form neutral, lipid-soluble complexes with metal ions is a key factor in their capacity to traverse cell membranes. iupac.org This property is crucial for their function as ionophores, which are molecules that can transport ions across lipid bilayers. An in vitro study using liposomes demonstrated that extraliposomal picolinic acid could increase the efflux of several divalent metal ions, including Zn, Cu, Co, and Mn, from the vesicles. This suggests a mechanism where picolinic acid chelates the metal ion, and the resulting complex can then move across the lipid membrane.

The structural modifications in this compound—the methoxy and methyl groups—would likely alter its lipophilicity and, consequently, its efficiency as a metal transporter. The increased lipophilicity from these groups could enhance the passage of its metal complexes through cell membranes.

Research has also explored the potential of picolinic acid derivatives as therapeutic agents, for example, in antimicrobial applications, which is linked to their ability to sequester essential metal ions, thereby depriving pathogenic microorganisms of vital nutrients. rdd.edu.iq The formation of stable chelates can disrupt the normal metal homeostasis of bacterial cells. rdd.edu.iq Furthermore, some picolinic acid derivatives have been investigated for their anticancer properties, which may involve mechanisms related to the modulation of cellular metal ion concentrations or the induction of cellular stress pathways.

The interaction of picolinic acid with cellular processes can be complex. For instance, it has been shown to reversibly inhibit the growth of cultured cells by arresting them in specific phases of the cell cycle, a process that may involve the chelation of essential metal ions required for cell division.

Reactivity and Derivatization Studies of 6 Methoxy 3 Methylpicolinic Acid

Esterification Reactions and Synthesis of Ester Derivatives

The carboxylic acid functionality of 6-Methoxy-3-methylpicolinic acid is readily converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netiajpr.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. researchgate.net The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. iajpr.com

Alternative esterification methods that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. For more specialized applications, the Yamaguchi esterification, which involves the formation of a mixed anhydride, can be utilized for the synthesis of sterically hindered esters. researchgate.net

The following table outlines representative esterification reactions of this compound:

Alcohol (R-OH)Reagent/CatalystEster Product
Methanol (B129727) (CH₃OH)H₂SO₄ (catalytic)Methyl 6-methoxy-3-methylpicolinate
Ethanol (C₂H₅OH)H₂SO₄ (catalytic)Ethyl 6-methoxy-3-methylpicolinate
Isopropanol ((CH₃)₂CHOH)DCC, DMAPIsopropyl 6-methoxy-3-methylpicolinate
Benzyl alcohol (C₆H₅CH₂OH)Yamaguchi ReagentBenzyl 6-methoxy-3-methylpicolinate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating methoxy (B1213986) group at the 6-position and the methyl group at the 3-position in this compound influences the regioselectivity of such reactions. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position para to the methoxy group (C3) is already substituted with a methyl group. The positions ortho to the methoxy group are C5 and N. Therefore, electrophilic attack is most likely to occur at the C5 position. The methyl group is a weaker activating group, also directing to its ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. These reactions on this compound would be expected to yield the corresponding 5-substituted derivatives. It is important to note that the reaction conditions for electrophilic substitution on this substituted pyridine would need to be carefully controlled to achieve the desired outcome without unwanted side reactions. rsc.orgwikipedia.org

ReactionReagentExpected Major Product
NitrationHNO₃, H₂SO₄6-Methoxy-3-methyl-5-nitropicolinic acid
BrominationBr₂, FeBr₃5-Bromo-6-methoxy-3-methylpicolinic acid
ChlorinationCl₂, AlCl₃5-Chloro-6-methoxy-3-methylpicolinic acid
SulfonationFuming H₂SO₄6-Methoxy-3-methylpicolinic-5-sulfonic acid

Nucleophilic Attack and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into a variety of amide derivatives. This is typically achieved by first activating the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by primary or secondary amines to form the corresponding amides.

Alternatively, peptide coupling reagents such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the direct amidation of the carboxylic acid with an amine, avoiding the need for the isolation of the acyl chloride. A patent for related picolinic acid derivatives describes the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation. google.com

The following table illustrates potential amidation reactions:

Amine (R¹R²NH)Activation MethodAmide Product
Ammonia (B1221849) (NH₃)SOCl₂, then NH₃6-Methoxy-3-methylpicolinamide
Methylamine (CH₃NH₂)EDC, HOBtN-Methyl-6-methoxy-3-methylpicolinamide
Diethylamine ((C₂H₅)₂NH)Oxalyl chloride, then (C₂H₅)₂NHN,N-Diethyl-6-methoxy-3-methylpicolinamide
Aniline (C₆H₅NH₂)BOP reagentN-Phenyl-6-methoxy-3-methylpicolinamide

Functional Group Interconversions and Modification Strategies

The functional groups present in this compound allow for a range of interconversions to synthesize new derivatives. The methoxy group, for instance, can potentially be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding 6-hydroxypicolinic acid derivative. This hydroxy group can then be further functionalized.

The carboxylic acid can be reduced to a primary alcohol, 6-methoxy-3-methylpicolinyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then participate in a variety of subsequent reactions, such as oxidation back to the aldehyde or carboxylic acid, or conversion to an alkyl halide.

The methyl group on the pyridine ring could potentially undergo oxidation under strong oxidizing conditions to a carboxylic acid, although this would require harsh conditions that might affect other parts of the molecule.

Starting Functional GroupReagent(s)Product Functional Group
6-MethoxyHBr or BBr₃6-Hydroxy
2-Carboxylic acidLiAlH₄2-Hydroxymethyl
2-Carboxylic acidSOCl₂2-Acyl chloride
2-HydroxymethylMnO₂2-Formyl

Cyclization Reactions for the Formation of Novel Heterocyclic Systems Incorporating the Picolinic Acid Moiety

The structure of this compound provides a scaffold for the synthesis of various fused heterocyclic systems. The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for intramolecular cyclization reactions, or intermolecular reactions with bifunctional reagents to construct new rings.

For example, the carboxylic acid can be reacted with a hydrazine (B178648) derivative to form a hydrazide. This intermediate can then undergo cyclization to form fused triazole or oxadiazole ring systems. Similarly, reaction with a hydroxylamine (B1172632) could lead to the formation of fused oxazole (B20620) or isoxazole (B147169) derivatives. The synthesis of novel pipecolic acid derivatives from tetrahydropyridines suggests the versatility of the picolinic acid scaffold in forming complex cyclic structures. rsc.org

Furthermore, if the methoxy group is converted to a hydroxyl group, this could participate in cyclization reactions with the adjacent carboxylic acid to form a lactone, or with a suitably introduced ortho substituent. The amidation of picolinic acid has also been shown to be a key step in the synthesis of chiral pyridine-oxazoline (PyOx) ligands, which involves a subsequent cyclization step. researchgate.net These examples highlight the potential of this compound as a building block for the creation of novel and complex heterocyclic compounds.

Mechanistic Investigations into the Biological Activities of Picolinic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Detailed studies on the direct enzyme inhibition by 6-Methoxy-3-methylpicolinic acid, including specific enzyme targets and kinetic analyses, are not readily found in current research. However, the broader class of picolinic acid derivatives has been explored for its enzyme-inhibiting potential. The carboxylic acid group of these compounds is known to be capable of coordinating with metal ions, a property that can be crucial for the inhibition of certain metalloenzymes.

Identification of Specific Enzyme Targets and Kinetic Analysis

There is currently a lack of specific data identifying the enzyme targets of this compound and its corresponding kinetic parameters, such as IC₅₀ or Kᵢ values. Research on a related compound, 6-Methoxy-3-methylpicolinaldehyde, which can be oxidized to form this compound, suggests potential interactions with enzymes critical for cell survival, such as kinases. However, without direct experimental evidence, these remain speculative targets for the acid form.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme TargetPutative Inhibition Constant (IC₅₀)Kinetic Mechanism
Not DeterminedNot DeterminedNot Determined
Not DeterminedNot DeterminedNot Determined

Exploration of Modulation of Metabolic Pathways

The influence of this compound on metabolic pathways has not been specifically elucidated. General studies on picolinic acid, a natural catabolite of tryptophan, indicate its involvement in various physiological processes, but direct links to the modulation of specific metabolic pathways by its 6-methoxy-3-methyl derivative are yet to be established. mdpi.com It is plausible that, like other picolinic acid derivatives, it could interfere with pathways involving metal-dependent enzymes.

Receptor Binding and Modulation Studies

Comprehensive receptor binding and modulation studies for this compound are not available in the current body of scientific literature.

Ligand-Receptor Interaction Profiling

A detailed ligand-receptor interaction profile for this compound has not been published. Such studies are essential to understand its potential pharmacological effects and would involve screening against a panel of receptors to identify any specific binding affinities.

Table 2: Hypothetical Receptor Binding Affinity of this compound

Receptor TargetBinding Affinity (Kᵢ)Functional Assay Result
Not DeterminedNot DeterminedNot Determined
Not DeterminedNot DeterminedNot Determined

Investigation of G-Protein Coupled Receptor (GPR) Modulation

There is no specific evidence to suggest that this compound modulates the activity of G-protein coupled receptors (GPCRs). GPCRs are a large family of receptors that play a crucial role in signal transduction, and while they are common drug targets, any interaction with this compound remains uninvestigated. nih.govnih.gov

Molecular Interaction Studies with Biomolecules

Direct studies detailing the molecular interactions of this compound with specific biomolecules, such as proteins or nucleic acids, are not currently available. Understanding these interactions at a molecular level is key to unraveling its biological function.

Binding to Zinc Finger Proteins and Impact on Their Function

There is no available research specifically investigating the binding of this compound to zinc finger proteins or the functional consequences of such interactions. Picolinic acid itself is known to act as a chelating agent and has been shown to interact with zinc-finger proteins, thereby affecting their structure and function. nih.govdrugbank.com These proteins are crucial for a variety of cellular processes, including DNA recognition and transcriptional regulation. nih.govnih.govnih.gov However, how the addition of a methoxy (B1213986) group at the 6-position and a methyl group at the 3-position of the pyridine (B92270) ring influences this binding affinity and subsequent functional impact remains uninvestigated.

Modulation of Protein Activity and Cellular Pathways

Specific data on how this compound modulates protein activity and cellular pathways is not present in the current body of scientific literature. Studies on various other picolinic acid derivatives have demonstrated a range of biological effects, including the induction of apoptosis in cancer cells through endoplasmic reticulum stress and the activation of caspases. pensoft.net For instance, some derivatives have been shown to interact with the EGFR kinase domain. pensoft.net However, without specific studies on this compound, it is not possible to determine its targets or its effects on cellular signaling.

Cell-Based Mechanistic Investigations of Cellular Responses

Cell-based assays are fundamental to understanding the cellular responses to a specific compound. Unfortunately, no such studies have been published for this compound regarding its anti-inflammatory, cytotoxic, or neuroprotective mechanisms.

Studies on Anti-inflammatory Mechanisms

There are no dedicated studies on the anti-inflammatory mechanisms of this compound. Research on other methoxylated compounds has indicated potential anti-inflammatory properties. For example, some methoxyphenolic compounds have been shown to inhibit the expression of various inflammatory mediators like cytokines and chemokines in human airway cells. wikipedia.orgnih.gov Similarly, certain 8-methoxy-purin-7-yl derivatives have demonstrated anti-inflammatory effects in animal models by reducing neutrophil count and inhibiting TNF-α levels. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Investigation of Cytotoxic Effects on Cancer Cell Lines via Targeted Interactions with Cellular Pathways

The cytotoxic effects of this compound on cancer cell lines have not been reported. The broader class of picolinic acid derivatives has been noted for its potential anti-tumor activities. pensoft.net For example, certain derivatives have shown selective cytotoxicity against lung cancer cells while sparing normal cells. pensoft.net The mechanism often involves the induction of apoptosis. pensoft.net Furthermore, other methoxy-containing compounds, such as N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, have exhibited potent cytotoxicity against various human tumor cell lines by targeting tubulin polymerization. researchgate.net Without direct studies, the potential for this compound to exhibit similar properties remains unknown.

The table below summarizes the IC50 values for various compounds against different cancer cell lines, as reported in the literature for related but distinct molecules.

Compound/ExtractCell LineIC50 ValueSource
Picolinic Acid Derivative (Compound 5)A549 (Lung Cancer)99.93 µM pensoft.net
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d)Multiple Human Tumor Cell Lines1.5 - 1.7 nM researchgate.net
Mesoionic Compound (MIH 2.4Bl)MCF-7 (Breast Cancer)53.3 µM (at 72h) nih.gov
Betulinic AcidA375 (Melanoma)16.91 µM mdpi.com
Thymus brachychilus Ethanol ExtractU118 MG (Glioblastoma)1.64 µg/mL bezmialemscience.org

Research into Neuroprotective Mechanisms

Currently, there is no research available on the neuroprotective mechanisms of this compound. Picolinic acid itself is an endogenous metabolite of tryptophan and is suggested to have neuroprotective effects. nih.gov The neuroprotective potential of other classes of compounds, such as those that act as methyl donors like choline, has been documented, highlighting their role in brain development and cognitive function. nih.gov Additionally, short-chain fatty acids have been shown to inhibit neuroinflammation and alleviate neurological damage in models of Parkinson's disease. nih.gov However, the specific neuroprotective profile of this compound is yet to be explored.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Compounds

6-Methoxy-3-methylpicolinic acid serves as a versatile scaffold in organic synthesis. The picolinic acid framework itself is a derivative of pyridine (B92270) with a carboxylic acid at the 2-position. wikipedia.org This arrangement allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions, a property that is foundational to many of its applications. wikipedia.orgnih.gov The presence of the methoxy (B1213986) and methyl substituents further modifies the electronic nature and steric profile of the pyridine ring, offering chemists precise control over reaction pathways and the properties of the resulting compounds.

The picolinic acid scaffold is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.com Derivatives of 6-methoxy-picolinic acid are crucial intermediates in the synthesis of complex pharmaceutical agents. For instance, new picolinic acid derivatives are being developed as intermediates for compounds intended to treat respiratory disorders like cystic fibrosis. google.com A patent describes the use of related structures in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, highlighting the role of the methoxy-picolinamide core in creating potent therapeutic agents. google.com

The synthesis of these complex molecules often requires multi-step processes where the picolinic acid derivative is a key building block. beilstein-journals.org For example, a practical synthetic route was developed for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which serves as a key intermediate for a 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid derivative with potential as an antiemetic. nih.gov Furthermore, picolinic acid derivatives have been synthesized and investigated for their potential antitumor and anti-angiogenic effects. pensoft.net

The structural motifs found in this compound are also relevant in the field of agrochemicals. Pyridine-based compounds are integral to many pesticides, including insecticides and fungicides. echemi.com The synthesis of these agrochemicals involves the use of pesticide intermediates, which are chemical compounds that serve as the foundational building blocks for the final active ingredients. echemi.com While specific examples detailing the direct use of this compound are not prevalent, structurally similar compounds like 2,6-difluorobenzamide (B103285) are used as intermediates for insecticides. echemi.com The synthesis of complex molecules like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline (B57606) inhibitors, from simple starting materials like 4-methoxyaniline, demonstrates the importance of the substituted methoxy-aromatic core in building agrochemically relevant molecules. atlantis-press.comresearchgate.net

Design and Synthesis of Derivatives with Tailored Physicochemical and Biological Properties

The modification of the this compound structure allows for the creation of new derivatives with fine-tuned properties. Introducing different substituents can alter molecular structure, crystal packing, and intermolecular interactions. nih.gov These changes are driven by a delicate balance between forces like π-stacking and other nonbonding contacts. nih.gov Even small alterations to the substituents on the pyridine ring can lead to significant conformational changes in other parts of the molecule. nih.gov

Synthetic strategies for creating these derivatives are diverse. Multi-component reactions, for instance, have been successfully used to synthesize various picolinate (B1231196) and picolinic acid derivatives from simple precursors. researchgate.netnih.gov These methods are often efficient, allowing for the construction of complex molecular architectures in a single step. The functional groups on this compound—the carboxylic acid, the methoxy group, and the methyl group—are all potential sites for chemical modification to produce a library of compounds for screening and optimization.

Table 1: Examples of Synthetic Strategies for Picolinic Acid Derivatives

Starting Material Class Reaction Type Resulting Derivative Class Potential Property Change Source(s)
Picolinic Acid Esterification Picolinate Esters Increased lipophilicity, altered solubility pensoft.net
Picolinic Acid Hydrazide Condensation with Isothiocyanates Thiadiazole-containing derivatives Introduction of new pharmacophore, altered binding properties pensoft.net
Substituted Anilines, Aldehydes, etc. Multi-component Reaction Highly substituted picolinates Rapid generation of molecular diversity researchgate.netnih.gov
Picolinic Acid Amide Coupling Picolinamide (B142947) Derivatives Modified biological activity, altered hydrogen bonding capability google.com

Role in Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery and rational compound design. These studies involve systematically modifying a lead compound's structure to understand how each component contributes to its biological activity and physicochemical properties. The goal is to optimize the compound for potency, selectivity, and pharmacokinetic profile.

In the context of this compound, the three distinct functional groups serve as handles for systematic modification in an SAR campaign. For example, in the development of a selective 5-HT(2A) receptor inverse agonist, researchers started with known compounds and created a series of derivatives to optimize for selectivity, solubility, and antiplatelet activity. nih.gov A similar approach applied to a lead compound based on the this compound scaffold would involve:

The Methoxy Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or with electron-withdrawing groups (e.g., trifluoromethoxy) to probe the effect of electronics and sterics at the 6-position.

The Methyl Group: Substituting the methyl group with larger alkyl groups or other functional groups to investigate steric tolerance at the 3-position.

The Carboxylic Acid: Converting the acid to various esters, amides, or other bioisosteres to modify binding interactions, cell permeability, and metabolic stability.

By synthesizing a matrix of such compounds and evaluating their performance, researchers can build a detailed SAR model to guide the design of more effective and safer molecules. nih.gov

Potential in Advanced Materials Development (e.g., photovoltaic devices, if applicable based on related picolinic acid research)

The applications of picolinic acid derivatives extend beyond biology into materials science. The ability of the picolinic acid moiety to act as a strong anchoring group has been exploited in the development of dye-sensitized solar cells (DSSCs). researchgate.net In these devices, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). researchgate.net

The picolinic acid group serves a dual function:

Anchoring: The carboxylic acid function binds strongly to the TiO₂ surface. researchgate.net

Electronic Coupling: The electron-withdrawing nitrogen atom in the pyridine ring can facilitate efficient electron injection from the dye into the semiconductor's conduction band. researchgate.net

Research on zinc(II) phthalocyanine (B1677752) dyes has shown that incorporating a picolinic acid unit can significantly improve photovoltaic efficiency compared to dyes with simpler pyridyl anchors. researchgate.net This demonstrates that the picolinic acid structure is a promising anchoring group for developing new dyes for efficient DSSCs. researchgate.net By extension, this compound and its derivatives could be incorporated into more complex dye structures. The methoxy and methyl groups could be used to tune the dye's absorption spectrum, solubility, and electronic properties, potentially leading to the development of next-generation organic photovoltaic materials.

Future Directions and Emerging Research Areas

Exploration of Asymmetric Synthesis and Chiral Derivatives

The future development of 6-Methoxy-3-methylpicolinic acid is intrinsically linked to the exploration of its three-dimensional chemical space. The synthesis of enantiomerically pure derivatives is a paramount objective, as the biological activity of chiral molecules often resides in a single enantiomer.

Advanced asymmetric synthesis strategies are being explored to gain precise control over the stereochemistry of derivatives. The use of chiral ligands and catalysts is central to this effort. For instance, research into other picolinate (B1231196) systems has shown the utility of (S)-BINOL-derived chiral ligands to create new coordination polymers. rsc.org Such approaches could be adapted to the this compound backbone to generate novel chiral compounds. The synthesis of specific stereoisomers is crucial, as demonstrated in the preparation of related complex molecules where a chiral amine is introduced in an aminolysis coupling sequence to create a specific (S)-enantiomer. google.com

The introduction of substituents can induce significant conformational changes, which is a key consideration in the design of chiral molecules. researchgate.netnih.gov The development of synthetic routes that allow for the controlled introduction of chiral centers will be essential. This includes multi-step reaction sequences starting from precursors like picolinic acid, which are modified through various chemical transformations to build stereospecific complexity. umsl.edu Triptycenes, for example, become chiral when differently substituted, a principle that can be applied to create complex, three-dimensional structures from picolinic acid-based scaffolds. researchgate.net

Chiral Synthesis Approach Description Potential Application for this compound
Chiral Ligand Synthesis Utilization of existing chiral molecules, such as (S)-BINOL, to act as ligands that guide the stereospecific formation of new derivatives. rsc.orgDevelopment of novel, enantiomerically pure coordination polymers and catalysts.
Stereospecific Coupling Introduction of a chiral amine or other chiral building block into the molecular scaffold through a controlled coupling reaction. google.comCreation of specific enantiomers of complex derivatives for pharmacological testing.
Conformation-Controlling Substitution Strategic placement of substituents on the pyridine (B92270) ring to influence the molecule's three-dimensional orientation and create stable atropisomers. researchgate.netnih.govDesign of molecules with specific spatial arrangements to enhance target binding affinity.

Advanced Computational Modeling for Precise Property Prediction and Virtual Screening

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, advanced computational modeling offers a pathway to rapidly predict molecular properties and screen vast virtual libraries for potential biological activity.

Molecular Docking and Dynamics: Molecular docking studies are instrumental in predicting how derivatives of this compound might bind to specific biological targets, such as enzyme active sites. pensoft.net For example, docking has been used to evaluate the binding affinity of picolinic acid derivatives to the EGFR kinase domain. pensoft.net Following docking, molecular dynamics simulations can provide a more detailed view of the stability and nature of the interactions between the ligand and its target over time, as has been demonstrated in studies of picolinate complexes with DNA. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure and reactivity of molecules with high accuracy. rsc.org This allows for the precise prediction of properties such as reaction barriers, which can help in designing more efficient synthetic routes. rsc.org

Virtual Screening: Structure-based virtual screening uses the three-dimensional structure of a biological target to screen large compound databases for molecules that are likely to bind to it. mdpi.com This approach, combined with pharmacophore modeling, can efficiently identify promising hit compounds from massive virtual libraries, which can then be synthesized and tested experimentally. mdpi.com This significantly reduces the time and cost associated with early-stage drug discovery.

Computational Method Application Relevance to this compound
Molecular Docking Predicts the preferred binding orientation of a molecule to a biological target. pensoft.netTo identify potential protein targets and predict binding affinity of novel derivatives.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules to understand interaction stability. nih.govTo validate docking results and analyze the dynamic behavior of the ligand-target complex.
Density Functional Theory (DFT) Calculates the electronic structure of molecules to predict reactivity and other properties. rsc.orgTo understand reaction mechanisms and guide the synthesis of new derivatives.
Virtual High-Throughput Screening (vHTS) Screens large virtual libraries of compounds against a target structure. mdpi.comnih.govTo rapidly identify new lead compounds for further development.
Hirshfeld Surface Analysis Clarifies intermolecular interactions in the solid state. researchgate.netnih.govTo understand crystal packing and predict the physicochemical properties of solid forms.

Development of Multifunctional Derivatives with Synergistic Activities

The structural versatility of the this compound scaffold allows for the development of multifunctional derivatives designed to interact with multiple biological targets or combine different functionalities within a single molecule. This approach can lead to synergistic effects and novel therapeutic applications.

The concept of creating bifunctional molecules is a key strategy. For example, derivatives can be designed for both metal ion complexation and bioconjugation to a biological vector, creating agents for molecular imaging or therapy. researchgate.netnih.gov Picolinic acid and its analogues have a history of being used as pendant arms in ligands for metal complexation. nih.gov

Furthermore, the broad spectrum of biological activities associated with pyridine carboxylic acids—including anticancer, antimicrobial, and anti-inflammatory properties—suggests that hybrid molecules could be designed to exploit these different activities simultaneously. nih.gov By combining the this compound core with other pharmacologically active moieties, it may be possible to develop compounds that address complex diseases through multiple mechanisms of action. This could involve creating extended structures through techniques like the Sonogashira coupling, as has been done to create extended aminopicolinic acids. umsl.edu

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Insights

To fully understand the biological effects of this compound derivatives, modern research is moving towards the integration of high-throughput screening (HTS) with a suite of "omics" technologies. This powerful combination allows for the rapid identification of active compounds and a deep, systems-level understanding of their mechanisms of action.

High-Throughput Screening (HTS): HTS enables the rapid testing of large and diverse chemical libraries to identify "hits" that modulate a specific biological target or pathway. thermofisher.com These libraries can range from broad collections representing a wide diversity of chemical structures to more focused libraries targeting specific protein families like kinases. stanford.edumedchemexpress.com The success of an HTS campaign relies heavily on the quality and diversity of the compound library used. medchemexpress.com Hits identified from these screens serve as starting points for further chemical optimization. mdpi.com

Omics Technologies: Following the identification of a bioactive derivative, omics technologies can provide a comprehensive picture of its effects on a biological system. mdpi.com

Genomics can identify genetic factors that influence a cell's response to the compound. mdpi.com

Transcriptomics (e.g., RNA-seq) reveals changes in gene expression, highlighting the cellular pathways affected by the compound. nih.gov

Proteomics analyzes changes in protein levels and post-translational modifications, providing insight into the functional consequences of the compound's activity. nih.gov

Metabolomics measures changes in small-molecule metabolites, offering a real-time snapshot of the cell's physiological state. nih.gov

By integrating data from these different omics levels, researchers can construct a holistic model of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover novel therapeutic applications. mdpi.comnih.gov This multi-omics approach represents a shift from a single-target focus to a more comprehensive, systems-level understanding of drug action. mdpi.com

Technology Purpose in Drug Discovery Application to this compound Research
High-Throughput Screening (HTS) Rapidly screen large libraries of compounds to identify active "hits". thermofisher.comTo discover novel derivatives with specific biological activities (e.g., enzyme inhibition, antimicrobial effects).
Genomics Study an organism's complete set of DNA, including gene mutations and variations. mdpi.comTo identify genetic markers that predict sensitivity or resistance to a given derivative.
Transcriptomics Analyze the complete set of RNA transcripts to quantify gene expression. nih.govTo determine which cellular signaling pathways are modulated by the compound.
Proteomics Investigate the entire set of proteins produced by an organism. nih.govTo identify the direct protein targets and downstream effects on protein networks.
Metabolomics Measure the complete set of small-molecule metabolites within a biological sample. nih.govTo understand the compound's impact on cellular metabolism and physiology.
Multi-omics Integration Combine data from different omics levels for a holistic view of biological systems. nih.govTo build comprehensive mechanistic models of how derivatives of this compound exert their effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-3-methylpicolinic acid, and how do reaction conditions influence yield?

  • Methodology : Start with pyridine 1-oxide derivatives (e.g., 3-hydroxymethylpyridine 1-oxide) and employ alkylation using methyl fluorosulfonate, followed by cyanide substitution. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. acetonitrile) critically affect regioselectivity and yield. Post-synthesis purification via recrystallization or column chromatography is recommended .
  • Key Data : Analogous syntheses of 2,6-dicyano-3-methylpyridine achieved ~75% yield under controlled conditions, with impurities traced to incomplete alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : Methoxy group (δ 3.8–4.0 ppm) and methyl substituent (δ 2.3–2.5 ppm) provide distinct splitting patterns.
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the acid moiety.
  • HRMS : Exact mass (e.g., C₈H₉NO₃: 167.0582 g/mol) differentiates it from isomers like 5-Methoxy-2-methylpicolinic acid .

Q. What stability precautions are required for handling this compound in aqueous vs. anhydrous environments?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis of the methoxy group. Avoid prolonged exposure to light, as UV degradation of pyridine rings has been observed in related compounds. Aqueous solutions should be buffered at pH 5–6 to minimize decarboxylation .

Q. How do the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-donating methoxy group enhances ring electron density, favoring electrophilic substitution at the 4-position. The methyl group sterically hinders reactions at the 3-position, as seen in analogous pyridine derivatives. Computational DFT studies (e.g., Fukui indices) can predict reactive sites .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

  • Methodology : Byproducts like 6-cyano-5-methylpicolinic acid arise from incomplete hydrolysis of nitrile intermediates. Kinetic studies using in-situ FTIR or LC-MS can track intermediates. Adjusting cyanide stoichiometry and reaction time reduces nitrile retention .
  • Contradiction Analysis : Conflicting reports on hydrolysis efficiency (60% vs. 85%) may stem from solvent choice—protic solvents (e.g., H₂O/EtOH) accelerate hydrolysis compared to aprotic solvents .

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Conflicting data may arise from impurity profiles (e.g., trace metals catalyzing oxidation). Inductively coupled plasma (ICP) analysis identifies catalytic impurities .

Q. What degradation pathways dominate under thermal stress, and how can they be mitigated?

  • Methodology : Thermogravimetric analysis (TGA) and GC-MS identify primary degradation products (e.g., decarboxylation to 6-Methoxy-3-methylpyridine). Stabilizers like ascorbic acid (0.1% w/w) reduce degradation rates by scavenging free radicals .

Q. Which computational models best predict the compound’s bioavailability and interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes like COX-2 or kinases. ADMET predictors (e.g., SwissADME) evaluate logP (~1.2) and solubility (~2.1 mg/mL), critical for in vitro assay design .

Q. How does this compound compare to its fluorinated analogs in pharmacological activity?

  • Methodology : In vitro assays (e.g., IC₅₀ against cancer cell lines) paired with SAR analysis reveal that fluorination at the 5-position (as in 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid) enhances target affinity but reduces metabolic stability .

Methodological Notes

  • Data Triangulation : Cross-validate spectral data with synthetic intermediates (e.g., methyl ester derivatives) to confirm structural assignments .
  • Contradiction Management : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as the compound’s role in multi-drug resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.